molecular formula C14H29O3PS B14587479 2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate CAS No. 61499-95-4

2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate

Cat. No.: B14587479
CAS No.: 61499-95-4
M. Wt: 308.42 g/mol
InChI Key: UHUMAOVQBLWPOX-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate is a chemical compound that belongs to the class of organophosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with 2-(butylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:

Cyclohexylphosphonic dichloride+2-(Butylsulfanyl)ethanol2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate+HCl\text{Cyclohexylphosphonic dichloride} + \text{2-(Butylsulfanyl)ethanol} \rightarrow \text{this compound} + \text{HCl} Cyclohexylphosphonic dichloride+2-(Butylsulfanyl)ethanol→2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphonate group can be reduced to form phosphines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. The butylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylsulfanyl)ethyl methyl cyclohexylphosphonate
  • 2-(Butylsulfanyl)ethyl phenyl cyclohexylphosphonate
  • 2-(Butylsulfanyl)ethyl ethyl phenylphosphonate

Uniqueness

2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group can enhance its stability and lipophilicity compared to similar compounds with different substituents.

Properties

CAS No.

61499-95-4

Molecular Formula

C14H29O3PS

Molecular Weight

308.42 g/mol

IUPAC Name

[2-butylsulfanylethoxy(ethoxy)phosphoryl]cyclohexane

InChI

InChI=1S/C14H29O3PS/c1-3-5-12-19-13-11-17-18(15,16-4-2)14-9-7-6-8-10-14/h14H,3-13H2,1-2H3

InChI Key

UHUMAOVQBLWPOX-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCOP(=O)(C1CCCCC1)OCC

Origin of Product

United States

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